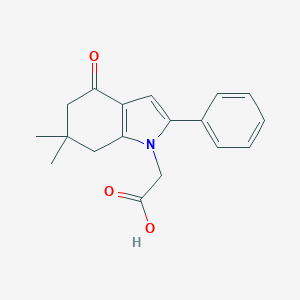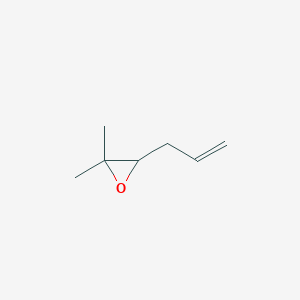
2-(2-Propenyl)-3,3-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Propenyl)-3,3-dimethyloxirane, also known as PDMO, is a chemical compound that has gained significant attention in the field of scientific research. PDMO is a type of epoxide, which is a highly reactive molecule that contains an oxygen atom in a three-membered ring. In recent years, PDMO has been extensively studied due to its potential applications in various fields, including material science, organic chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane is based on its ability to react with nucleophiles, such as amino acids in proteins and DNA bases, to form covalent adducts. This reaction can result in the inhibition of various enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane has been shown to induce DNA damage, which can lead to cell death.
Biochemische Und Physiologische Effekte
2-(2-Propenyl)-3,3-dimethyloxirane has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the induction of DNA damage, and the modulation of cellular signaling pathways. 2-(2-Propenyl)-3,3-dimethyloxirane has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Propenyl)-3,3-dimethyloxirane in lab experiments is its high reactivity, which allows for the efficient synthesis of various compounds. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane is relatively stable and can be easily stored and transported. However, one of the limitations of using 2-(2-Propenyl)-3,3-dimethyloxirane is its potential toxicity, which can pose a risk to researchers and experimental subjects.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Propenyl)-3,3-dimethyloxirane, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its biological effects in various cell types and organisms. Additionally, the study of 2-(2-Propenyl)-3,3-dimethyloxirane in combination with other compounds may lead to the development of new materials and drugs with enhanced properties and efficacy.
Conclusion:
In conclusion, 2-(2-Propenyl)-3,3-dimethyloxirane is a highly reactive epoxide that has gained significant attention in the field of scientific research. Its potential applications in various fields, including material science, organic chemistry, and biochemistry, make it a promising candidate for the development of new materials and drugs. However, further studies are needed to fully understand its biological effects and potential toxicity.
Synthesemethoden
The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved using various methods, including the epoxidation of allylic alcohols and the reaction of allyl halides with peroxides. One of the most commonly used methods for synthesizing 2-(2-Propenyl)-3,3-dimethyloxirane is the epoxidation of allylic alcohols using hydrogen peroxide and a catalytic amount of a transition metal complex. This method is preferred because it is simple, efficient, and produces high yields of 2-(2-Propenyl)-3,3-dimethyloxirane.
Wissenschaftliche Forschungsanwendungen
2-(2-Propenyl)-3,3-dimethyloxirane has been extensively studied for its potential applications in various scientific research fields. In material science, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a monomer for the synthesis of various polymers, including epoxy resins, polyesters, and polyurethanes. In organic chemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a reagent for the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. In biochemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been studied for its potential as a selective inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism.
Eigenschaften
CAS-Nummer |
118555-08-1 |
|---|---|
Produktname |
2-(2-Propenyl)-3,3-dimethyloxirane |
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2,2-dimethyl-3-prop-2-enyloxirane |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
BESLJVSRALWQCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC=C)C |
Kanonische SMILES |
CC1(C(O1)CC=C)C |
Synonyme |
Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



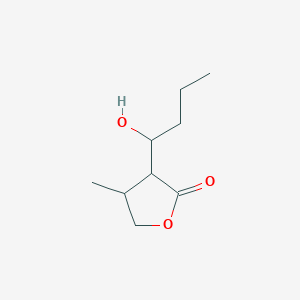
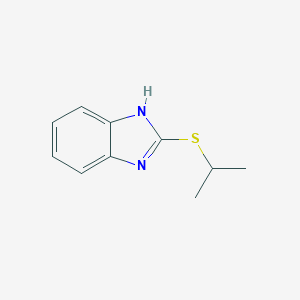
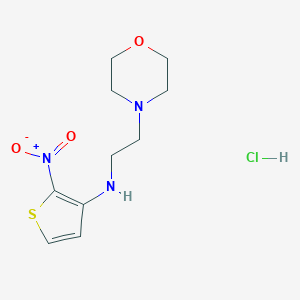
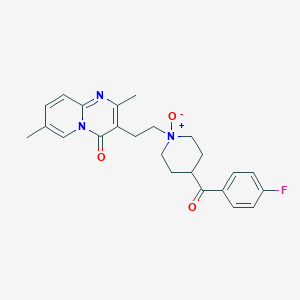
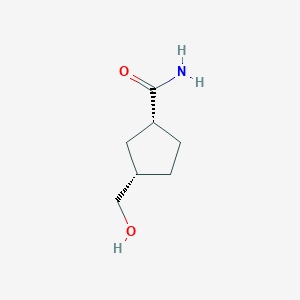

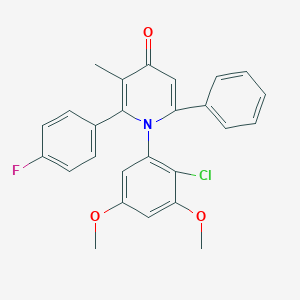
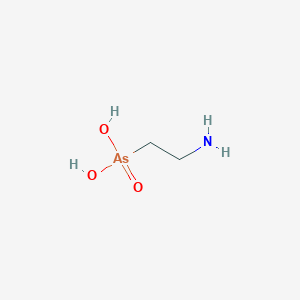
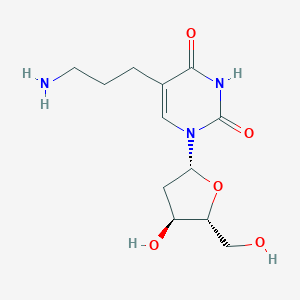
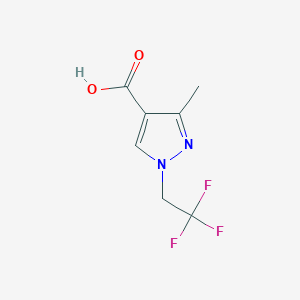
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
